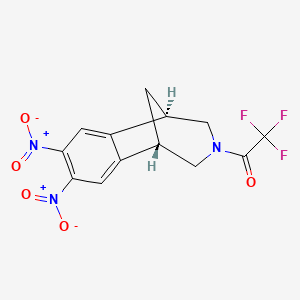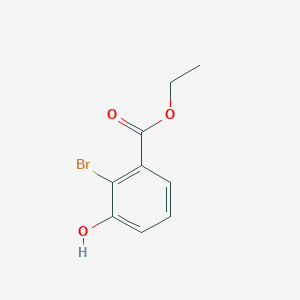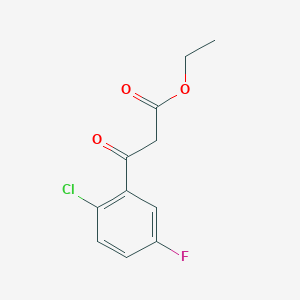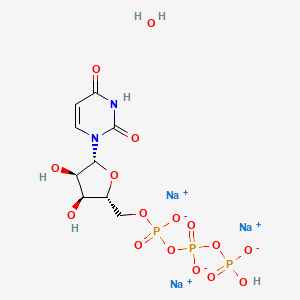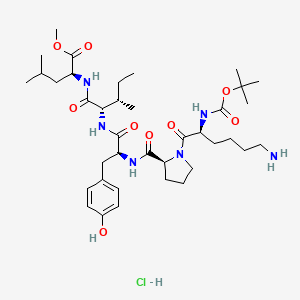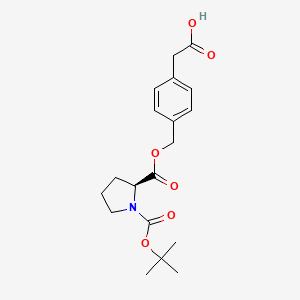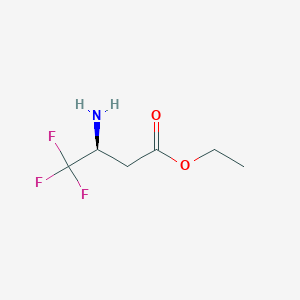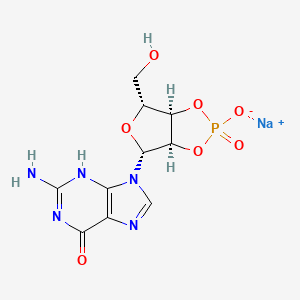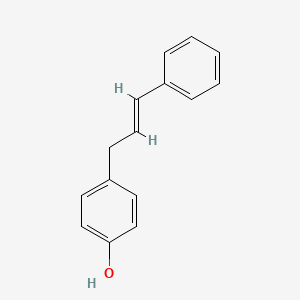
Bis(3-chlorophenyl)ethyne
Vue d'ensemble
Description
Bis(3-chlorophenyl)ethyne is a useful research compound. Its molecular formula is C14H8Cl2 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Precursor for Unsaturated Ring Systems
Bis(trifluoromethylthio)ethyne, a related compound, is an excellent precursor for unsaturated ring systems, leading to the synthesis of various compounds such as 1,1-Dibromo-2,3-bis(trifluoromethylthio)cyclopropene and heterocyclic tetra (Haas & Krächter, 1985).
Formation of Carbon Allotropes
Oxidative coupling of bis(2-ethynylphenyl)ethyne leads to the formation of tube- and onion-like closed-shell carbon particles, suggesting potential in designing novel carbon allotropes (Boese et al., 1997).
Photochromic Systems
Thermally irreversible photochromic systems, specifically 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, demonstrate stable red-colored closed-ring forms with reversible photocyclization. This enables multiple coloration/decoloration cycles (Uchida et al., 1990).
Antibacterial Activity
Complexes of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals exhibit high antibacterial activity, surpassing the free ligand in effectiveness (Sadeek et al., 2015).
Electrochromic Properties
Bis(2-tetrathiafulvalenylethynylphenyl)ethynes show unique electrochromic and on-off switching properties in UV-vis-NIR spectra, attributed to conformational changes (Hasegawa et al., 2009).
Synthesis of Organometallic Complexes
Various methods enable the synthesis of unique organometallic complexes, such as μ-1,3-bis(η5-tetramethylcyclopentadienyl)-1,1,3,3-tetramethyldisiloxane)[η2-bis(trimethylsilyl)ethyne]titanium(II) with high yield and thermal robustness (Horáček et al., 2002).
Mechanochemical Destruction of DDT
Ball milling DDT in the presence of calcium oxide leads to its destruction, producing a graphitic product with some aromatic chloro and hydroxy substituents retained (Hall et al., 1996).
Synthesis of Cyclic Peroxides
Manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen provides a new route for the synthesis of tetraphenyloctahydro-3,4,7,8-tetrao (Qian et al., 1992).
Propriétés
IUPAC Name |
1-chloro-3-[2-(3-chlorophenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFPCVJNPSZBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![potassium;[(E)-3-(dimethylamino)prop-1-enyl]-trifluoroboranuide](/img/structure/B8119572.png)
